molecular formula C23H19I2N7O2 B11111954 2,4-diiodo-6-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

2,4-diiodo-6-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B11111954
M. Wt: 679.3 g/mol
InChI Key: GAJKPCIHGAXAQL-LGJNPRDNSA-N
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Description

2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps, starting with the preparation of 2-HYDROXY-3,5-DIIODOBENZALDEHYDE. This intermediate can be synthesized through the iodination of 2-hydroxybenzaldehyde using iodine and an oxidizing agent such as sodium iodate under acidic conditions .

The next step involves the formation of the hydrazone derivative by reacting 2-HYDROXY-3,5-DIIODOBENZALDEHYDE with 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZINE. This reaction is typically carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield quinones, while reduction of nitro groups would produce amines .

Scientific Research Applications

2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-HYDROXY-3,5-DIIODOBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for diverse applications in various scientific fields .

Properties

Molecular Formula

C23H19I2N7O2

Molecular Weight

679.3 g/mol

IUPAC Name

2-[(E)-[[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4,6-diiodophenol

InChI

InChI=1S/C23H19I2N7O2/c1-34-18-9-7-17(8-10-18)28-22-29-21(27-16-5-3-2-4-6-16)30-23(31-22)32-26-13-14-11-15(24)12-19(25)20(14)33/h2-13,33H,1H3,(H3,27,28,29,30,31,32)/b26-13+

InChI Key

GAJKPCIHGAXAQL-LGJNPRDNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N/N=C/C4=C(C(=CC(=C4)I)I)O

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=CC4=C(C(=CC(=C4)I)I)O

Origin of Product

United States

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